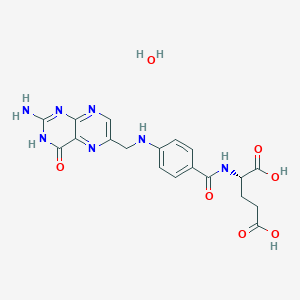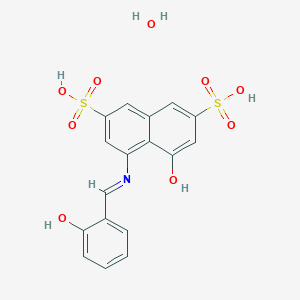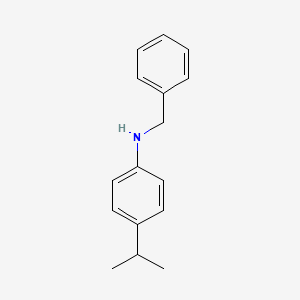
Folic acid hydrate; 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folic acid hydrate, also known as pteroylmonoglutamic acid, is an essential B-vitamin that plays a key role in DNA synthesis and repair. Folic acid is a water-soluble vitamin found in many plant-based foods and is also available as a dietary supplement in the form of folic acid hydrate. Folic acid hydrate is a stable form of folic acid and is typically used in laboratory experiments and scientific research.
Mechanism of Action
Folic acid hydrate is involved in a number of biochemical and physiological processes. It is essential for DNA synthesis and repair, and is also involved in the production of folate-dependent enzymes, proteins, and cofactors. Folic acid hydrate is also involved in the metabolism of amino acids, fatty acids, and nucleic acids. In addition, folic acid hydrate is involved in the synthesis of the neurotransmitter serotonin and the production of red blood cells.
Biochemical and Physiological Effects
Folic acid hydrate has a number of biochemical and physiological effects. It is essential for the synthesis of DNA and the repair of damaged DNA. It is also involved in the production of folate-dependent enzymes, proteins, and cofactors, which are important for many metabolic processes. Folic acid hydrate is also involved in the metabolism of amino acids, fatty acids, and nucleic acids, and is involved in the synthesis of the neurotransmitter serotonin and the production of red blood cells.
Advantages and Limitations for Lab Experiments
Folic acid hydrate has several advantages and limitations for lab experiments. The advantages include its stability, its availability in a variety of forms, and its relatively low cost. Its limitations include its potential to cause toxicity in high concentrations, its instability in the presence of light and heat, and its potential to interfere with other laboratory experiments.
Future Directions
The future directions of folic acid hydrate research include the development of new methods of synthesis, the exploration of new applications, and the development of new methods of delivery. Additionally, research into the biochemical and physiological effects of folic acid hydrate could lead to new therapeutic treatments for various diseases and conditions. Furthermore, research into the mechanism of action of folic acid hydrate could lead to the development of new drugs and therapies. Finally, research into the advantages and limitations of using folic acid hydrate in laboratory experiments could lead to the development of new techniques and protocols.
Synthesis Methods
Folic acid hydrate can be synthesized from a variety of sources. The most common method is to synthesize it from pteroic acid, which is a derivative of para-aminobenzoic acid (PABA). This method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form a Folic acid hydrate; 96%lutamic acid intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form the final product. Other methods of synthesis involve the use of p-aminobenzoic acid (PABA) or para-aminobenzoic acid (PBA).
Scientific Research Applications
Folic acid hydrate is widely used in scientific research applications. It is used as a reagent in the synthesis of various compounds, including vitamins, amino acids, and nucleic acids. It is also used in the production of folate-dependent enzymes, which are important for DNA synthesis and repair. In addition, folic acid hydrate is used in the production of folate-dependent proteins, which are important for cell growth and development. Furthermore, folic acid hydrate is used in the production of folate-dependent cofactors, which are important for many metabolic processes.
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVNZVKCVQPNX-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Folic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)



![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)


